(Z,2E)-3-benzylimino-5-(dimethylamino)-2-[1-(diphenylboranylamino)-2,2,2-trifluoroethylidene]-1-phenylpent-4-en-1-one
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Overview
Description
(Z,2E)-3-benzylimino-5-(dimethylamino)-2-[1-(diphenylboranylamino)-2,2,2-trifluoroethylidene]-1-phenylpent-4-en-1-one is a complex organic compound with a unique structure that includes benzyl, dimethylamino, diphenylboranylamino, and trifluoroethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,2E)-3-benzylimino-5-(dimethylamino)-2-[1-(diphenylboranylamino)-2,2,2-trifluoroethylidene]-1-phenylpent-4-en-1-one typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route may involve the following steps:
Formation of the Benzylimino Group: This step involves the reaction of benzylamine with an appropriate aldehyde or ketone to form the benzylimino group.
Introduction of the Dimethylamino Group: This can be achieved through the reaction of a suitable precursor with dimethylamine under controlled conditions.
Formation of the Diphenylboranylamino Group: This step involves the reaction of a boronic acid derivative with an amine to form the diphenylboranylamino group.
Introduction of the Trifluoroethylidene Group: This can be achieved through the reaction of a suitable precursor with a trifluoroethylidene reagent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z,2E)-3-benzylimino-5-(dimethylamino)-2-[1-(diphenylboranylamino)-2,2,2-trifluoroethylidene]-1-phenylpent-4-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z,2E)-3-benzylimino-5-(dimethylamino)-2-[1-(diphenylboranylamino)-2,2,2-trifluoroethylidene]-1-phenylpent-4-en-1-one is used as a building block for the synthesis of various heterocyclic compounds. It serves as a versatile intermediate in the preparation of complex organic molecules.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may be investigated as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z,2E)-3-benzylimino-5-(dimethylamino)-2-[1-(diphenylboranylamino)-2,2,2-trifluoroethylidene]-1-phenylpent-4-en-1-one involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylenamino ketones: These compounds share the dimethylamino group and are used as building blocks for various heterocyclic compounds.
Diphenylboranylamino derivatives: These compounds share the diphenylboranylamino group and are studied for their potential biological activities.
Uniqueness
(Z,2E)-3-benzylimino-5-(dimethylamino)-2-[1-(diphenylboranylamino)-2,2,2-trifluoroethylidene]-1-phenylpent-4-en-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(Z,2E)-3-benzylimino-5-(dimethylamino)-2-[1-(diphenylboranylamino)-2,2,2-trifluoroethylidene]-1-phenylpent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31BF3N3O/c1-41(2)24-23-30(39-25-26-15-7-3-8-16-26)31(32(42)27-17-9-4-10-18-27)33(34(36,37)38)40-35(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-24,40H,25H2,1-2H3/b24-23-,33-31+,39-30? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQXFLUQOQQCNR-YWKIZXMGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=C(C(=NCC3=CC=CC=C3)C=CN(C)C)C(=O)C4=CC=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)N/C(=C(\C(=NCC3=CC=CC=C3)/C=C\N(C)C)/C(=O)C4=CC=CC=C4)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31BF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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